(E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea

Catalog No.
S12076692
CAS No.
M.F
C21H22N4S2
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-...

Product Name

(E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea

IUPAC Name

1-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethyl]-3-prop-2-enylthiourea

Molecular Formula

C21H22N4S2

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C21H22N4S2/c1-2-13-22-20(26)23-14-15-25-19(17-9-5-3-6-10-17)16-27-21(25)24-18-11-7-4-8-12-18/h2-12,16H,1,13-15H2,(H2,22,23,26)

InChI Key

XDCDMOBKUJEUJP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3

The compound (E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea is a thiourea derivative featuring a thiazole moiety, which contributes to its unique chemical properties and biological activities. The structure comprises an allyl group, a thiourea functional group, and a thiazole ring substituted with a phenyl and phenylimino group. This configuration suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Typical of thioureas and thiazoles. Notably, thioureas can undergo hydrolysis to yield corresponding ureas and thiols. Additionally, the thiazole ring can engage in nucleophilic substitutions or electrophilic additions due to the presence of electron-withdrawing groups. The allyl group may also participate in Michael addition reactions or polymerization processes under appropriate conditions.

Thiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that (E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea exhibits notable cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. Furthermore, derivatives containing thiazole structures have shown promise in inhibiting certain enzymes involved in inflammatory pathways.

The synthesis of (E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea typically involves the reaction of an appropriate thiazole derivative with allyl isothiocyanate or similar reagents. The general synthetic route may include:

  • Formation of Thiazole Derivative: Synthesize the thiazole core through cyclization reactions involving suitable precursors.
  • Thiourea Formation: React the thiazole derivative with an amine (such as phenethylamine) and an isothiocyanate to form the thiourea linkage.
  • Purification: Isolate and purify the target compound using techniques such as recrystallization or chromatography.

The compound's unique structure positions it for several applications:

  • Medicinal Chemistry: It can serve as a lead compound for developing new anticancer drugs.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Possible applications in developing polymers or materials with specific properties derived from its chemical structure.

Interaction studies involving (E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea focus on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies indicate strong interactions with proteins involved in cancer proliferation pathways, suggesting mechanisms by which this compound may exert its effects.

Several compounds share structural similarities with (E)-1-allyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea, including:

  • Thiosemicarbazones: Known for their anticancer properties but often lack the thiazole ring that contributes to unique reactivity.
  • Allylthioureas: These compounds also exhibit biological activities but may not possess the same degree of specificity or potency as the target compound.
  • Phenylthiazoles: While they share the thiazole moiety, they may lack the thiourea linkage that enhances biological activity.

Unique Features

The unique combination of an allyl group, a thiourea linkage, and a phenylimino-substituted thiazole distinguishes this compound from others, potentially enhancing its bioactivity and specificity against certain biological targets.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

394.12858907 g/mol

Monoisotopic Mass

394.12858907 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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